molecular formula C23H28N2O3 B6060435 N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide

N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide

Cat. No. B6060435
M. Wt: 380.5 g/mol
InChI Key: KVFLYWGACJCHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide, also known as MPP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases. MPP is a proline-based compound that has a unique structure and mechanism of action, making it a promising candidate for further research.

Mechanism of Action

N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide works by inhibiting the activity of specific enzymes in cells, which are involved in various cellular processes. The unique structure of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide allows it to bind to these enzymes in a specific manner, preventing them from carrying out their normal functions. This results in a disruption of cellular processes, which can lead to the inhibition of cancer cell growth or the reduction of beta-amyloid plaque accumulation.
Biochemical and Physiological Effects:
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In Alzheimer's disease research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to reduce inflammation and oxidative stress in the brain, which can contribute to the progression of the disease.

Advantages and Limitations for Lab Experiments

N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has several advantages for use in lab experiments, including its high purity and reliability. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide, including exploring its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide and to optimize its use in clinical settings. Finally, research on the potential side effects and toxicity of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is needed to ensure its safety for use in humans.

Synthesis Methods

The synthesis of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide involves several steps, including the preparation of the starting materials and the coupling of the proline and biphenyl moieties. The synthesis of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been optimized to produce high yields and purity, making it a reliable compound for research purposes.

Scientific Research Applications

N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In Alzheimer's disease research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.

properties

IUPAC Name

N-[4-(3-methoxyphenyl)phenyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-27-21-5-2-4-18(16-21)17-7-9-19(10-8-17)24-23(26)22-6-3-13-25(22)20-11-14-28-15-12-20/h2,4-5,7-10,16,20,22H,3,6,11-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFLYWGACJCHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN3C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.